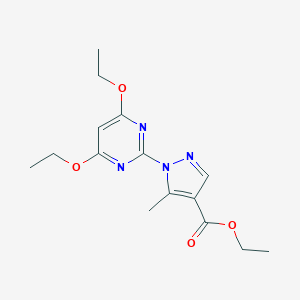
ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for various types of cancer.
Mécanisme D'action
Ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 inhibits CDK4 and CDK6 by binding to their active sites and preventing the phosphorylation of the retinoblastoma protein (Rb). This leads to the suppression of E2F-mediated transcription and the inhibition of cell cycle progression. ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 has also been shown to induce senescence in cancer cells, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. It also induces senescence in cancer cells, leading to the suppression of tumor growth. In addition, ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment and has shown promising results in preclinical studies. However, there are also some limitations to the use of ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 in lab experiments. It can be toxic to normal cells at high concentrations, and its efficacy may be limited by the development of resistance in cancer cells.
Orientations Futures
There are several future directions for the study of ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991. One area of research is the identification of biomarkers that can predict response to ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 treatment. Another area of research is the development of combination therapies that can enhance the efficacy of ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 in various types of cancer.
Méthodes De Synthèse
The synthesis of ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 involves several steps, starting from the reaction of 4,6-diethoxy-2-methylpyrimidine with ethyl 2-bromoacetate to form ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-2-methyl-1H-pyrrole-3-carboxylate. This intermediate is then reacted with 2-aminomethyl-5-methyl-1H-pyrazole-4-carboxylic acid to yield the final product, ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate.
Applications De Recherche Scientifique
Ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit CDK4 and CDK6, which are key regulators of the cell cycle and play a critical role in the development and progression of various types of cancer. ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Propriétés
Nom du produit |
ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate |
|---|---|
Formule moléculaire |
C15H20N4O4 |
Poids moléculaire |
320.34 g/mol |
Nom IUPAC |
ethyl 1-(4,6-diethoxypyrimidin-2-yl)-5-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C15H20N4O4/c1-5-21-12-8-13(22-6-2)18-15(17-12)19-10(4)11(9-16-19)14(20)23-7-3/h8-9H,5-7H2,1-4H3 |
Clé InChI |
FLJPHIZDXMRWRD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=NC(=N1)N2C(=C(C=N2)C(=O)OCC)C)OCC |
SMILES canonique |
CCOC1=CC(=NC(=N1)N2C(=C(C=N2)C(=O)OCC)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-chloro-5-(2-methoxyethoxy)-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287561.png)
![6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287563.png)
![3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287564.png)
![[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether](/img/structure/B287566.png)